molecular formula C11H13NO3S B3117262 (4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 222404-25-3

(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3117262
CAS No.: 222404-25-3
M. Wt: 239.29 g/mol
InChI Key: ZQRSXNJVEHLFCE-RGURZIINSA-N
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Description

(4R)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a 4-methoxyphenyl substituent at position 2 and a carboxylic acid group at position 4 of the heterocyclic ring. The (4R) stereochemistry is critical for its biological activity, as evidenced by its antiviral properties against avian influenza and infectious bronchitis viruses . Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 255.29 g/mol. Key physical properties include a melting point of 154–156°C and a specific optical rotation ([α]D³⁵: –88.50° in DMSO), highlighting its stereochemical purity .

Properties

IUPAC Name

(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSXNJVEHLFCE-RGURZIINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209813
Record name (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222404-25-3
Record name (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222404-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a suitable thiazolidine precursor with a methoxyphenyl derivative. One common method is the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under acidic or basic conditions to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

"(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid" is a thiazolidine derivative with potential biological activities, modified at position 2 with a free carboxylic acid group at position 4 . Research indicates that thiazolidine derivatives could be used as antiviral drugs .

Chemical Information

  • Chemical Name: 2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID
  • Molecular Formula: C11H13NO3SC_{11}H_{13}NO_3S
  • Molecular Weight: 239.29 g/mol
  • Synonyms: Includes variations such as 2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid .
  • CAS Number: 65884-40-4

Potential Applications and Research

  • Biological Activities: Thiazolidine derivatives are explored for their potential tyrosinase inhibition and other biological effects .
  • Antiviral Agent: Thiazolidine carboxylic acids could be used as antiviral drugs .
  • Pharmaceutical Industry: Thiazolidine-containing compounds may be used to treat diseases in the future .
  • Developmental Toxicity Studies: Studies on (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid show developmental abnormalities in zebrafish, such as blood accumulation, yolk sac edema, pericardial edema, and tail malformation .
  • Tyrosinase Inhibition: Research focuses on the design, synthesis, and study of thiazolidine derivatives for tyrosinase inhibition by modifying the 4-carboxylic acid group . The selection rationale is the structural similarity of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives with tyrosine, DOPA, and N-phenylthiourea .
  • Antimicrobial Activity: 4-Thiazolidinones act as inhibitors of the bacterial enzyme Mur B, which is essential for peptidoglycan biosynthesis .
  • Other Activities: Thiazolidin-4-ones with 2,3 substitution possess hypoglycaemic, anti-inflammatory, choleretic, anti-HIV, and anticonvulsant activities .

Mechanism of Action

The mechanism of action of (4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Hydroxyphenyl Derivatives
  • (4R)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₀H₁₁NO₃S (225.26 g/mol). The para-hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the methoxy analog. However, this group may reduce metabolic stability due to susceptibility to glucuronidation . Biological Relevance: Demonstrated antioxidant and tyrosinase inhibitory activity in carboxamide derivatives .
  • (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₀H₁₁NO₃S (225.26 g/mol). No direct antiviral data are reported, but positional isomerism may influence target selectivity .
Halogen-Substituted Derivatives
  • 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₀H₁₀BrNO₂S (288.16 g/mol). Bromine’s electronegativity and bulkiness increase lipophilicity (logP ~2.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Stereochemical complexity arises from two defined stereocenters .
  • 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₀H₁₀FNO₂S (227.25 g/mol). Fluorine’s small size and strong electronegativity improve metabolic stability and bioavailability compared to bromine or methoxy groups .
Electron-Withdrawing Substituents
  • (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₁H₁₀F₃NO₂S (277.26 g/mol). This compound is classified as an irritant, indicating higher reactivity .

Stereochemical and Functional Group Modifications

Carboxylic Acid Derivatives
  • (2R,4R)-3-Acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Molecular Formula: C₁₃H₁₅NO₄S (281.33 g/mol). The (2R,4R) configuration is analogous to the parent compound but with discontinued commercial availability .
Carboxamide Derivatives
  • 4-[2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carbonyl]-aminobenzoic acid Molecular Formula: C₁₈H₁₆N₂O₅S (372.39 g/mol). Carboxamide formation improves stability against esterase-mediated hydrolysis, extending half-life in vivo. These derivatives show promise in antioxidant and anti-inflammatory applications .

Solubility and Lipophilicity

  • Methoxy Group : Increases logP (~2.5) compared to hydroxyl analogs (logP ~1.8), balancing membrane permeability and solubility .
  • CF₃ Group : LogP ~3.1 enhances tissue penetration but may limit renal clearance .

Biological Activity

(4R)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, with the CAS number 222404-25-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and is substituted with a methoxyphenyl group and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The structural formula of this compound can be represented as follows:

C11H13NO3S\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}\text{S}

This compound has been synthesized through various methods, including the condensation of thiazolidine precursors with methoxyphenyl derivatives under acidic or basic conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidine ring can modulate enzyme and receptor activities, while the methoxyphenyl group enhances binding affinity. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, stabilizing the compound's binding to its targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. Studies have reported that it can scavenge free radicals and enhance cellular antioxidant defenses, which may contribute to its protective effects against oxidative stress .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Case Studies

  • Antioxidant and Tyrosinase Inhibition : A study evaluated the antioxidant potential and tyrosinase inhibitory activity of thiazolidine derivatives, including this compound. The results indicated that modifications at position 4 could enhance biological activity, making these compounds promising candidates for further development in cosmetic and pharmaceutical applications .
  • Zebrafish Model : In a toxicological study using zebrafish embryos, (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid was assessed for its developmental effects. The findings highlighted significant impacts on cellular structures in testicular tissues, indicating potential reproductive toxicity related to thiazolidine derivatives .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialInhibits growth of various bacterial strains
AntioxidantScavenges free radicals; enhances antioxidant defenses
AnticancerInduces apoptosis; modulates cell cycle
Developmental ToxicityAlters cellular structures in testicular tissues in zebrafish

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via condensation of L-cysteine derivatives with substituted aldehydes. For example, reacting L-cysteine hydrochloride with 4-methoxybenzaldehyde in a 1:1.1 molar ratio in a water-ethanol solvent system (200 mL each) under ambient conditions for 6 hours yields the thiazolidine core . Sodium bicarbonate is added to neutralize HCl, and the product is purified via silica gel chromatography (n-hexane:ethyl acetate, 3:1). Enantiomeric purity can be enhanced using chiral HPLC or by optimizing reaction pH and temperature to favor the (4R)-configuration .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR verify the thiazolidine ring structure, methoxyphenyl substituents, and stereochemistry. For instance, the C4 proton in the (4R)-enantiomer shows distinct coupling patterns .
  • FT-IR : Peaks at ~1570–1580 cm1^{-1} confirm N–H bending in the thiazolidine ring, while ~1700 cm1^{-1} indicates the carboxylic acid group .
  • HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers, with retention times validated against standards .

Advanced Research Questions

Q. How does stereochemistry at the C4 position influence biological activity, and what strategies validate enantiomer-specific effects?

  • Methodological Answer : The (4R)-configuration is critical for binding to biological targets (e.g., enzymes or receptors). Comparative studies using (4S)-enantiomers reveal differences in antimicrobial potency . Validation involves:

  • X-ray crystallography : Resolve crystal structures (using SHELXL ) to confirm absolute configuration.
  • Enzymatic assays : Test inhibition kinetics of (4R) vs. (4S) enantiomers against bacterial targets (e.g., MRSA) .

Q. What structural modifications enhance the compound’s antimicrobial activity, and how do substituent positions (para vs. meta) affect potency?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Nitro (NO2_2) and chloro (Cl) groups at the 4-position increase activity against gram-negative bacteria (e.g., Pseudomonas aeruginosa). Para-substituted derivatives show superior activity compared to meta or ortho analogs due to improved target binding .
  • Experimental Design : Synthesize analogs (e.g., 4-nitro, 4-chloro) and compare MIC values using broth dilution assays. For example, 2-(4-nitrophenyl) derivatives exhibit zones of inhibition comparable to ciprofloxacin (20–22 mm) .

Q. How can contradictory data on substituent effects (e.g., nitro vs. methoxy groups) be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or differential solubility. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing.
  • Solubility optimization : Test compounds in DMSO/PBS mixtures to ensure consistent bioavailability .
  • Meta-analysis : Compare data across studies, noting trends (e.g., nitro > chloro > methoxy in gram-positive strains) .

Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase or human serum albumin .
  • ADMET prediction : Tools like SwissADME estimate logP (experimental: ~2.57 ), bioavailability, and CYP450 interactions. For instance, high PSA (~74.6 Ų ) suggests limited blood-brain barrier penetration.

Q. How should in vivo pharmacological studies be designed to evaluate efficacy and mechanism of action?

  • Methodological Answer :

  • Animal models : Use MRSA-infected rat models (n=16/group) with doses based on in vitro IC50_{50} values. Include controls (vehicle) and reference drugs (e.g., ciprofloxacin) .
  • Endpoint analysis : Measure bacterial load (CFU/mL) in blood/tissues and cytokine levels (IL-6, TNF-α) to assess immunomodulatory effects .

Q. What validation steps are required when replicating synthesis protocols from retracted studies?

  • Methodological Answer :

  • Independent synthesis : Reproduce reactions in triplicate, verifying yields and purity via HPLC .
  • Third-party characterization : Submit samples for NMR and mass spectrometry at core facilities to confirm structural integrity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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